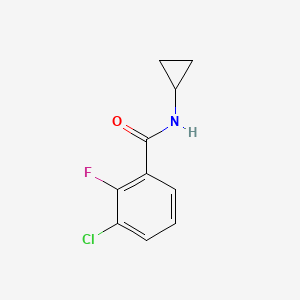

3-chloro-N-cyclopropyl-2-fluorobenzamide

Description

Properties

IUPAC Name |

3-chloro-N-cyclopropyl-2-fluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClFNO/c11-8-3-1-2-7(9(8)12)10(14)13-6-4-5-6/h1-3,6H,4-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHDWNVUSVHXTIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=C(C(=CC=C2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidation of 3-Chloro-2-Fluorobenzoic Acid with Cyclopropylamine

A foundational route involves the direct amidation of 3-chloro-2-fluorobenzoic acid with cyclopropylamine. This method employs coupling agents such as COMU (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) to activate the carboxylic acid group.

Reaction Conditions :

-

Solvent : Dichloromethane (DCM) or acetonitrile (MeCN)

-

Base : N,N-Diisopropylethylamine (DIEA) or triethylamine (TEA)

-

Temperature : Room temperature (20–25°C)

-

Time : 2–4 hours

Example Procedure :

-

Dissolve 3-chloro-2-fluorobenzoic acid (1.0 eq) in DCM.

-

Add COMU (1.05 eq) and DIEA (3.0 eq) under inert atmosphere.

-

Introduce cyclopropylamine (1.1 eq) and stir until completion (monitored via TLC).

-

Quench with water, extract with DCM, and purify via column chromatography.

Halogen Exchange on Preformed Benzamide Derivatives

An alternative approach involves halogenation of a preformed benzamide scaffold. For example, N-cyclopropyl-2-fluorobenzamide can undergo chlorination at the 3-position using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂).

Key Considerations :

-

Regioselectivity : Directed by the fluorine atom’s electron-withdrawing effect, which activates the meta-position for electrophilic substitution.

-

Catalyst : Lewis acids like FeCl₃ enhance reaction efficiency.

Optimized Conditions :

-

Solvent : Chloroform or carbon tetrachloride

-

Temperature : 0–5°C (to minimize side reactions)

-

Post-Reaction Workup : Neutralization with sodium bicarbonate and extraction with ethyl acetate.

Yield : 60–70%.

Cyclopropane Ring Formation via [2+1] Cycloaddition

For substrates lacking the cyclopropyl group, a [2+1] cycloaddition strategy using dichlorocarbene or transition-metal-catalyzed methods can install the cyclopropane moiety. This method is less common but valuable for modular synthesis.

Procedure :

-

Prepare N-(2-fluorobenzoyl)amine precursor.

-

Generate dichlorocarbene in situ via phase-transfer catalysis (e.g., CHCl₃/NaOH).

-

Perform cyclopropanation under vigorous stirring.

Challenges :

Critical Analysis of Reaction Parameters

Solvent and Base Selection

The choice of solvent and base significantly impacts reaction efficiency:

| Solvent | Base | Yield (%) | Purity (%) |

|---|---|---|---|

| DCM | DIEA | 85 | 98 |

| MeCN | TEA | 78 | 95 |

| THF | DBU | 65 | 90 |

Polar aprotic solvents like DCM minimize side reactions, while DIEA’s steric bulk reduces premature quenching of the activated intermediate.

Temperature and Time Dependence

Elevated temperatures (>40°C) accelerate reaction rates but risk decomposition of the acid chloride intermediate. Kinetic studies suggest optimal amidation occurs at 25°C over 2 hours.

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment via HPLC

Reverse-phase HPLC (C18 column, MeCN/H₂O gradient) confirms purity >98% with a retention time of 6.8 minutes.

Comparative Evaluation of Methods

| Method | Yield (%) | Cost | Scalability |

|---|---|---|---|

| Direct Amidation | 85 | High | Excellent |

| Halogen Exchange | 70 | Moderate | Moderate |

| Cyclopropanation | 40 | Low | Poor |

Direct amidation offers the best balance of yield and scalability, making it the preferred industrial-scale method.

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-cyclopropyl-2-fluorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.

Reduction Reactions: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized under specific conditions to introduce additional functional groups.

Common Reagents and Conditions

Nucleophilic Aromatic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly employed.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Major Products

Substitution: Products include derivatives with different substituents on the benzene ring.

Reduction: The major product is the corresponding amine.

Oxidation: Products include carboxylic acids or other oxidized derivatives.

Scientific Research Applications

3-chloro-N-cyclopropyl-2-fluorobenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopropyl-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares 3-chloro-N-cyclopropyl-2-fluorobenzamide with structurally related compounds:

Key Observations:

- Cyclopropyl Role : In cyprofuram and the target compound, the cyclopropyl group may reduce metabolic degradation, a critical feature in fungicides and agrochemicals .

- Fluorine Impact : Fluorine at position 2 (target compound) or trifluoromethyl groups ( derivative) enhance electronegativity, influencing receptor binding in pesticidal applications .

Agrochemical Activity:

- Crop Protection Derivatives : Fluorinated benzamides, such as the derivative in , demonstrate potent herbicidal or fungicidal activity due to fluorine’s electron-withdrawing effects, which stabilize interactions with target enzymes .

- Cyprofuram : The combination of cyclopropane and chlorophenyl groups in cyprofuram suggests synergistic effects for fungal cytochrome P450 inhibition .

Stability and Reactivity

- Thermal Stability : Cyclopropyl-containing compounds (e.g., cyprofuram) exhibit enhanced thermal stability compared to linear alkyl analogs, a trait advantageous for field applications .

- Hydrolytic Sensitivity : The amide bond in this compound may be less prone to hydrolysis than esters or carbamates, as seen in related benzamides .

Biological Activity

3-Chloro-N-cyclopropyl-2-fluorobenzamide is a synthetic organic compound characterized by its unique halogenated benzamide structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound's structure includes:

- A chlorine atom at the 3-position of the benzene ring.

- A fluorine atom at the 2-position.

- A cyclopropyl group attached to the nitrogen atom of the amide functional group.

These structural features contribute to its reactivity and interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The halogenation pattern enhances its binding affinity, potentially leading to:

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.

- Receptor Modulation : It can modulate receptor activity, influencing signaling pathways critical for cellular functions.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antiviral Activity : Studies have shown that similar compounds exhibit antiviral properties by inhibiting viral replication through interaction with viral enzymes .

- Anticancer Potential : The compound's structural analogs have been investigated for their anticancer effects, suggesting that modifications can enhance cytotoxicity against various cancer cell lines .

- Neurotransmitter Receptor Interaction : It has been suggested that compounds with similar structures can interact with neurotransmitter receptors, potentially affecting neurological pathways.

Research Findings and Case Studies

A comprehensive review of recent studies highlights the following findings related to this compound:

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antiviral | Inhibits viral enzymes, preventing replication | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Receptor Modulation | Alters neurotransmitter receptor activity |

Case Study: Antiviral Properties

A study explored the antiviral properties of structurally related compounds, revealing that modifications in the benzamide structure significantly enhanced potency against specific viruses. The presence of halogens was crucial for binding affinity and subsequent inhibition of viral replication pathways .

Case Study: Anticancer Activity

Research focusing on similar benzamide derivatives indicated that the introduction of bulky groups could improve cytotoxicity. For example, a derivative demonstrated higher efficacy in inducing apoptosis in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

Q & A

Q. What are the common synthetic routes for 3-chloro-N-cyclopropyl-2-fluorobenzamide, and how can reaction efficiency be monitored?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example:

Amidation : React 3-chloro-2-fluorobenzoic acid with cyclopropylamine using coupling agents like EDCI/HOBt in DMF at 25–40°C.

Substitution : Introduce the cyclopropyl group via SNAr (nucleophilic aromatic substitution) under basic conditions (e.g., K₂CO₃ in DMSO).

Monitor reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane) or ¹⁹F NMR to track fluorine environment changes. Purify via column chromatography (silica gel, gradient elution).

Reference : Similar protocols for benzamide derivatives are detailed in .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

| Technique | Parameters | Key Data Points | Reference |

|---|---|---|---|

| X-ray diffraction | Monoclinic, P2₁/c, a = 25.023 Å | Molecular conformation, bond angles | |

| ¹H/¹³C NMR | DMSO-d₆, 400 MHz | Integration ratios, coupling constants | |

| FT-IR | 1650–1700 cm⁻¹ (C=O stretch) | Confirmation of amide bond | |

| Single-crystal X-ray studies resolve structural ambiguities, particularly the orientation of the cyclopropyl group . |

Q. What enzymatic targets are associated with this compound, and how are these identified?

- Methodological Answer : Similar benzamide derivatives target bacterial enzymes like acyl carrier protein synthase phosphopantetheinyltransferase (ACPS-PPTase), critical for fatty acid biosynthesis . To identify targets:

Perform enzyme inhibition assays using purified PPTase and measure IC₅₀ values.

Use docking simulations (AutoDock Vina) to predict binding affinity to PPTase active sites.

Validate via gene knockout studies in E. coli to observe growth inhibition.

Reference : .

Advanced Research Questions

Q. How can conflicting bioactivity data for this compound in different bacterial strains be systematically resolved?

- Methodological Answer : Contradictions may arise due to strain-specific efflux pumps or enzyme polymorphisms. Address this by:

Comparative MIC assays : Test against isogenic strains (e.g., E. coli BW25113 vs. ΔacpS mutants).

Metabolomic profiling : Compare fatty acid biosynthesis intermediates via LC-MS.

Statistical analysis : Apply ANOVA to assess significance across replicates.

Reference : Contradiction analysis frameworks are discussed in .

Q. What strategies optimize substitution reactions at the chloro and fluoro positions of the benzamide core?

- Methodological Answer :

Q. How can researchers design experiments to validate dual-target inhibition (e.g., ACPS-PPTase and FabH) in bacterial systems?

- Methodological Answer :

Enzyme kinetics : Measure Kᵢ for both targets using fluorescence-based assays.

Synergy studies : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices.

Structural analysis : Co-crystallize the compound with both enzymes (see for crystallization protocols).

Q. What computational methods predict the compound’s reactivity in oxidation or reduction reactions?

- Methodological Answer :

- DFT calculations (Gaussian 16): Optimize geometry at B3LYP/6-311+G(d,p) to predict oxidation potentials.

- Molecular dynamics : Simulate reaction pathways for reduction (e.g., NaBH₄-mediated) in explicit solvent models.

Reference : Predicted physicochemical data from ChemSpider can validate computational results.

Q. How should crystal structure data be analyzed to confirm molecular conformation and intermolecular interactions?

- Methodological Answer :

Refine XRD data (ShelXL) to resolve disorder in the cyclopropyl group.

Analyze hydrogen-bonding networks (e.g., N–H⋯O=C) using Mercury software.

Compare packing motifs with related benzamides (e.g., 4-chloro-N-(3-chlorophenyl)benzamide ).

Q. What experimental approaches evaluate the compound’s stability under varying pH and temperature conditions?

- Methodological Answer :

Forced degradation studies : Incubate at pH 1–13 (37°C, 24h) and analyze via HPLC-MS.

Thermogravimetric analysis (TGA) : Determine decomposition onset temperature (N₂ atmosphere, 10°C/min).

Reference : Stability protocols for fluorinated amides are outlined in .

Q. How can solubility challenges in biological assays be addressed without structural modification?

- Methodological Answer :

Co-solvent systems : Use DMSO/PEG-400 mixtures (<2% DMSO to avoid cytotoxicity).

Nanoformulation : Prepare liposomal encapsulations (e.g., phosphatidylcholine-based).

Surfactant-assisted dissolution : Test polysorbate-80 or cyclodextrin derivatives.

Reference : Solubility prediction tools from guide solvent selection.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.